molecular formula C9H11ClN2 B15352396 3-Chloro-5-(pyrrolidin-3-yl)pyridine

3-Chloro-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B15352396
M. Wt: 182.65 g/mol
InChI Key: DIEXCCXYQHFEAE-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a pyrrolidine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-3-yl)pyridine typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where pyrrolidine displaces a leaving group on the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidine moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(pyrrolidinocarbonyl)pyridine: Similar structure with a bromine atom instead of chlorine.

    2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl): Contains a pyrrolidine ring and a chlorinated aromatic ring.

Uniqueness

3-Chloro-5-(pyrrolidin-3-yl)pyridine is unique due to the specific positioning of the chlorine and pyrrolidine groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-5-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11ClN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2

InChI Key

DIEXCCXYQHFEAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CN=C2)Cl

Origin of Product

United States

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